N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide is a chemical compound with a complex structure that includes a bromine atom, a methoxy group, and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide typically involves multiple steps. One common method starts with the bromination of 7-methoxynaphthalene to introduce the bromine atom at the 3-position. This is followed by the alkylation of the brominated naphthalene with an appropriate ethylating agent to form the intermediate compound. Finally, the intermediate undergoes acetylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxynaphthalene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthalene carboxylic acids, while reduction can produce methoxynaphthalene derivatives .
Scientific Research Applications
N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The methoxy and bromine groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(7-Methoxynaphthalen-1-yl)ethyl]acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-[2-(3-Methoxyphenyl)ethyl]acetamide: Contains a phenyl ring instead of a naphthalene ring, leading to different chemical properties.
N-[2-(3-Bromo-1-naphthyl)ethyl]acetamide: Similar structure but with the bromine atom at a different position.
Uniqueness
N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide is unique due to the specific positioning of the bromine and methoxy groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
686319-38-0 |
---|---|
Molecular Formula |
C15H16BrNO2 |
Molecular Weight |
322.20 g/mol |
IUPAC Name |
N-[2-(3-bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H16BrNO2/c1-10(18)17-6-5-12-8-13(16)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9H,5-6H2,1-2H3,(H,17,18) |
InChI Key |
DALDAAWMVJDLJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.